molecular formula C5H8F3NO B14168373 Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate CAS No. 4134-44-5

Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate

Cat. No.: B14168373
CAS No.: 4134-44-5
M. Wt: 155.12 g/mol
InChI Key: LANVNMFHLPXVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate is an organic compound characterized by the presence of a trifluoromethyl group and an imidoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate typically involves the reaction of isopropylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce isopropylamine derivatives.

Scientific Research Applications

Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties to the compound, which can influence its reactivity and interactions with other molecules. The imidoate functional group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl alcohol: A simple alcohol with similar structural features but different functional groups.

    Trifluoroacetic acid: Contains the trifluoromethyl group but lacks the imidoate functionality.

    Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ(6),2-benzothiazol-2-yl): Another compound with isopropyl and trifluoromethyl groups but different overall structure.

Uniqueness

Propan-2-yl(1z)-2,2,2-trifluoroethanimidoate is unique due to the combination of the trifluoromethyl group and the imidoate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

4134-44-5

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

propan-2-yl 2,2,2-trifluoroethanimidate

InChI

InChI=1S/C5H8F3NO/c1-3(2)10-4(9)5(6,7)8/h3,9H,1-2H3

InChI Key

LANVNMFHLPXVCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.